molecular formula C17H16ClFN2 B11417075 1-(2-chloro-6-fluorobenzyl)-2-propyl-1H-benzimidazole

1-(2-chloro-6-fluorobenzyl)-2-propyl-1H-benzimidazole

Cat. No.: B11417075
M. Wt: 302.8 g/mol
InChI Key: JPXZKOPAAFJISR-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzyl)-2-propyl-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of chemicals. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a 2-chloro-6-fluorobenzyl group and a propyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-6-fluorobenzyl)-2-propyl-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride and 2-propyl-1H-benzimidazole.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

    Procedure: The 2-chloro-6-fluorobenzyl chloride is reacted with 2-propyl-1H-benzimidazole under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chloro-6-fluorobenzyl)-2-propyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF or DMSO.

Major Products Formed:

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

1-(2-Chloro-6-fluorobenzyl)-2-propyl-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-2-propyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

  • 1-(2-Chloro-6-fluorobenzyl)piperazine
  • 2-Chloro-6-fluorobenzyl alcohol
  • 2-Chloro-6-fluorobenzaldehyde

Comparison: 1-(2-Chloro-6-fluorobenzyl)-2-propyl-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole core, which may confer distinct chemical and biological properties compared to other similar compounds. Its combination of chloro, fluoro, and propyl groups may enhance its stability, reactivity, and potential biological activities.

Properties

Molecular Formula

C17H16ClFN2

Molecular Weight

302.8 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-2-propylbenzimidazole

InChI

InChI=1S/C17H16ClFN2/c1-2-6-17-20-15-9-3-4-10-16(15)21(17)11-12-13(18)7-5-8-14(12)19/h3-5,7-10H,2,6,11H2,1H3

InChI Key

JPXZKOPAAFJISR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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